molecular formula C9H10BrN3O B13314364 3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine

3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine

Cat. No.: B13314364
M. Wt: 256.10 g/mol
InChI Key: VCTNNWWQNWTFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound that features a brominated furan ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine typically involves the bromination of a furan derivative followed by the formation of the pyrazole ring. One common method involves the use of 5-bromo-2-furaldehyde as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The brominated furan ring and pyrazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine is unique due to its specific combination of a brominated furan ring and a pyrazole moiety. This structure provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10BrN3O/c1-2-5-8(12-13-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H3,11,12,13)

InChI Key

VCTNNWWQNWTFCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=C(O2)Br

Origin of Product

United States

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